Triethylphosphine oxide

Lewis Acidity ³¹P NMR Spectroscopy Coordination Chemistry

Triethylphosphine oxide (TEPO) is the definitive Gutmann-Beckett ³¹P NMR probe for Lewis acidity. Its intermediate steric bulk avoids TMPO's anomalous signals and TOPO/TPPO steric hindrance, ensuring clean speciation and linear Δδ (~40 ppm range) for both homogeneous and solid acid systems. TEPO uniquely penetrates zeolite micropores for quantitative Brønsted acid site benchmarking. Also a key intermediate for tris(perfluoroethyl)difluorophosphane. Choose TEPO for reproducible, publication-grade acidity data.

Molecular Formula C6H15OP
Molecular Weight 134.16 g/mol
CAS No. 597-50-2
Cat. No. B1581582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylphosphine oxide
CAS597-50-2
Molecular FormulaC6H15OP
Molecular Weight134.16 g/mol
Structural Identifiers
SMILESCCP(=O)(CC)CC
InChIInChI=1S/C6H15OP/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3
InChIKeyZSSWXNPRLJLCDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triethylphosphine Oxide (CAS 597-50-2) as a High-Purity 31P NMR Probe and Lewis Acidity Standard


Triethylphosphine oxide (TEPO, Et₃PO, CAS 597-50-2), a white to light-yellow crystalline solid with a melting point of 48–52 °C and density of 0.884 g/mL, is the archetypal probe molecule for the widely adopted Gutmann–Beckett method for assessing Lewis acidity via ³¹P NMR spectroscopy [1][2]. Its signature ³¹P NMR chemical shift, which deshields by up to 40 ppm upon coordination with Lewis acids, provides a direct, quantitative measure of electrophilic strength [3]. Synthesized primarily by the electrochemical fluorination of triethylphosphine [4], TEPO is a foundational compound in the characterization of solid acid catalysts and a key synthetic intermediate for organophosphorus derivatives like tris(perfluoroethyl)difluorophosphane .

Why Triethylphosphine Oxide Cannot Be Directly Substituted by Other Trialkylphosphine Oxides in Critical Applications


Despite the structural homology within the trialkylphosphine oxide family, TEPO (ethyl substituent) is uniquely suited for specific applications where other analogs like trimethylphosphine oxide (TMPO), trioctylphosphine oxide (TOPO), or triphenylphosphine oxide (TPPO) introduce significant performance penalties. Substitution is not trivial due to differences in steric bulk [1], conformational dynamics [2], and the resulting impact on NMR spectral quality and binding specificity [3]. As demonstrated below, TEPO occupies a 'Goldilocks' position: it is small enough to access confined acid sites in microporous catalysts but sterically hindered enough to ensure a simpler, more interpretable speciation profile in solution than bulkier or flatter analogs.

Product-Specific Quantitative Evidence for Triethylphosphine Oxide


Superior ³¹P NMR Dynamic Range for Lewis Acidity Quantification: Triethylphosphine Oxide (TEPO) vs. Triphenylphosphine Oxide (TPPO)

In a direct head-to-head comparison, triethylphosphine oxide (TEPO) exhibits a significantly wider ³¹P NMR chemical shift dynamic range than triphenylphosphine oxide (TPPO) when probing the same set of Lewis acids, thereby offering greater sensitivity and resolution in quantifying effective Lewis acidity [1].

Lewis Acidity ³¹P NMR Spectroscopy Coordination Chemistry

Optimized Steric Profile for Accessing Confined Catalyst Pores: Triethylphosphine Oxide (TEPO) vs. Trioctylphosphine Oxide (TOPO)

DFT calculations on zeolite cluster models reveal that triethylphosphine oxide (TEPO) and other trialkylphosphine oxides with alkyl chains of length n ≥ 2 (including TEPO) produce ³¹P NMR chemical shifts that are effectively independent of alkyl chain length, within experimental error (± ca. 2 ppm) [1]. In stark contrast, trimethylphosphine oxide (TMPO) exhibits a distinct, chain-length-dependent shift behavior [1].

Solid Acid Catalysis Zeolite Characterization DFT Calculations

Simplified Speciation and Reduced Spectral Congestion in Metal-Binding Studies: Triethylphosphine Oxide (TEPO) vs. Trioctylphosphine Oxide (TOPO)

While trioctylphosphine oxide (TOPO) exhibits a similar overall binding affinity and chemical shift range to TEPO, it leads to more complex speciation and broadened ³¹P NMR spectral lines, which can obscure quantitative analysis [1].

Lewis Acidity ³¹P NMR Spectroscopy Coordination Chemistry

Optimal Research and Industrial Applications of Triethylphosphine Oxide Based on Quantitative Evidence


Quantitative Lewis Acidity Measurement in Catalyst Development and Quality Control

Triethylphosphine oxide (TEPO) is the gold-standard probe for the Gutmann–Beckett method due to its wide ³¹P NMR dynamic range (~40 ppm) [1] and ability to provide a linear, quantitative measure of Lewis acidity [2]. This makes it essential for the routine screening of main-group Lewis acids (e.g., boranes, aluminum complexes) and transition metal catalysts in both academic research and industrial QC labs [3]. Its cleaner speciation profile relative to bulkier analogs like TOPO ensures high-fidelity data [1].

Characterization of Solid Acid Catalysts (e.g., Zeolites, Metal Oxides)

TEPO's intermediate steric bulk allows it to penetrate the micropores of zeolites and other porous solid acids, where it adsorbs onto Brønsted acid sites [4]. The resulting ³¹P MAS NMR shift (Δδ) is directly proportional to the acid strength of the site [5]. Its behavior, as established by DFT calculations, shows that TEPO (and analogs with n≥2) provides a consistent and comparable probe signal, unlike the anomalous TMPO [4]. This makes TEPO the preferred molecule for benchmarking and comparing the acidity of different solid catalyst batches.

Synthesis of Advanced Organophosphorus Building Blocks

TEPO serves as a key intermediate in the production of specialized compounds, most notably tris(perfluoroethyl)difluorophosphane, via an electrochemical fluorination pathway that requires anhydrous HF . This specific reactivity, often not shared or not efficiently achieved with other trialkylphosphine oxides, makes TEPO a critical raw material for labs synthesizing highly fluorinated phosphines for use as ligands or in materials science [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triethylphosphine oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.